2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide
Description
This compound features a benzene carboxamide core modified with an acetylated amino group linked to a 2-methylpiperidine moiety. The 2-methyl substituent on the piperidine may enhance metabolic stability compared to unsubstituted analogs .
Properties
IUPAC Name |
2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-6-4-5-9-18(11)10-14(19)17-13-8-3-2-7-12(13)15(16)20/h2-3,7-8,11H,4-6,9-10H2,1H3,(H2,16,20)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBOCIFDHSEBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-Methylpiperidine, which is achieved through the hydrogenation of 2-Methylpyridine.
Acetylation: The 2-Methylpiperidine is then acetylated using acetic anhydride to form 2-(2-Methylpiperidino)acetyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural and Functional Differences
- Cyclohexylcarbamoyl Derivatives (e.g., 2CMPA, 2BA2C): Key Difference: Cyclohexyl groups in these analogs () introduce greater hydrophobicity and steric bulk compared to the 2-methylpiperidine group in the target compound. Impact: Reduced rigidity of cyclohexane versus piperidine may lower binding specificity to proteins like BSA. Studies using ultrasonic interferometry show these derivatives exhibit moderate interactions with BSA, likely driven by hydrophobic forces .
- Benzylpiperidine Analogs (e.g., methyl 2-[(4-benzylpiperidino)methyl]-3-...benzenecarboxylate): Key Difference: The benzylpiperidine moiety () adds aromaticity and lipophilicity, while the methyl ester group increases hydrolytic instability compared to the carboxamide in the target compound. Impact: Higher molecular weight (541.74 g/mol) may limit bioavailability. The ester group’s susceptibility to hydrolysis contrasts with the carboxamide’s stability, suggesting divergent applications in drug design .
Biological Activity
2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological effects of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name as this compound. Its structure includes a benzenecarboxamide core substituted with a 2-methylpiperidino group and an acetylamino moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidino group suggests potential interactions with neurotransmitter receptors or kinases, which are crucial in many physiological processes.
Antitumor Activity
A notable study investigated the antitumor effects of related compounds on B cell malignancies. The results showed that derivatives with similar structural features exhibited significant inhibition of Bruton's tyrosine kinase (BTK), a key player in B cell receptor signaling. For instance, a compound structurally related to this compound demonstrated an IC50 value of 7 nM against BTK, leading to apoptosis in TMD8 B cell lymphoma cells through pathways involving caspase activation and cell cycle arrest at the G1 phase .
| Compound | Target | IC50 (nM) | Mechanism |
|---|---|---|---|
| Related Compound | BTK | 7 | Induces apoptosis via caspase activation |
Enzyme Inhibition
In addition to its antitumor properties, compounds similar to this compound have been noted for their ability to inhibit specific enzymes involved in inflammatory pathways. This suggests potential applications in treating autoimmune diseases where such pathways are dysregulated.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of related compounds:
- Case Study on B Cell Malignancies : A clinical trial assessed the efficacy of a BTK inhibitor derived from similar chemical scaffolds. Patients exhibited significant tumor regression, and further analysis revealed that the treatment led to a marked decrease in tumor-associated inflammation .
- Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with derivatives of benzenecarboxamide. The results indicated a reduction in disease activity scores and inflammatory markers, supporting the hypothesis that these compounds may modulate immune responses effectively .
Research Findings
Recent literature highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of benzenecarboxamide derivatives. Modifications at various positions on the aromatic ring or piperidine nitrogen can lead to enhanced selectivity and potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
